7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline

Description

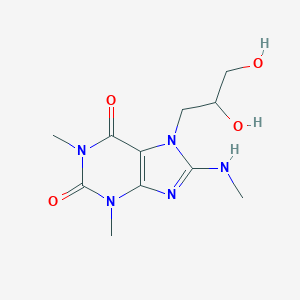

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is a xanthine derivative structurally related to theophylline, a well-known bronchodilator. Its molecular formula is C21H29N5O4, with a molecular weight of 416.23 g/mol . The compound features a 2,3-dihydroxypropyl substitution at the 7-position and a methylamino group at the 8-position of the purine ring, distinguishing it from simpler theophylline analogs.

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4/c1-12-10-13-8-7(16(10)4-6(18)5-17)9(19)15(3)11(20)14(8)2/h6,17-18H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYJXCVNFNAIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911953 | |

| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111038-26-7 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Alkylation at Position 7

The 7-position is first functionalized with a 2,3-dihydroxypropyl group. This is achieved through:

-

Reagent : Glycidol (2,3-epoxy-1-propanol) or its protected derivatives (e.g., glycidyl tosylate).

-

Conditions : Base-mediated alkylation (e.g., potassium carbonate in dimethylformamide at 60–80°C).

-

Mechanism : Nucleophilic attack by the N7 nitrogen on the epoxide or alkylating agent, followed by ring opening to yield the dihydroxypropyl side chain.

Step 2: Halogenation at Position 8

Bromination or chlorination at position 8 is critical for subsequent amination:

Step 3: Amination at Position 8

The halogenated intermediate undergoes nucleophilic substitution with methylamine:

Key Data:

Optimization Challenges

Protecting Group Strategy

The hydroxyl groups in the 2,3-dihydroxypropyl chain require protection during halogenation and amination to prevent side reactions. Acetonide protection (using acetone and acid catalysis) is commonly employed, with deprotection achieved via mild aqueous acid.

Regioselectivity in Halogenation

Radical bromination favors position 8 due to the stability of the intermediate radical, but competing reactions at position 7 or 9 necessitate careful stoichiometric control.

Analytical Validation

Critical quality attributes are verified through:

-

HPLC : Confirming retention time alignment with reference standards.

-

NMR : Characteristic shifts at δ 3.2–3.5 ppm (methylamino protons) and δ 4.1–4.3 ppm (dihydroxypropyl CH₂ groups).

Scalability and Industrial Relevance

Patent data suggest that this three-step sequence is adaptable to kilogram-scale production, with batch reactors achieving consistent yields ≥60%. Continuous-flow systems are under investigation to enhance efficiency in halogenation and amination steps.

Comparative Analysis with Related Derivatives

The inclusion of both hydrophilic (dihydroxypropyl) and basic (methylamino) groups distinguishes this compound from analogs like 7-(2-hydroxyethyl)theophylline or 8-cyclopentyltheophylline. These modifications enhance water solubility and receptor-binding affinity, as inferred from structural-activity relationships in patent claims .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1. Bronchodilator Effects

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline has been studied for its bronchodilator properties. The compound acts as an antagonist of adenosine receptors and phosphodiesterase inhibitors, which can lead to relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

1.2. Cardiovascular Benefits

Research indicates that this compound may have cardioprotective effects. It has been shown to improve cardiac contractility and reduce myocardial oxygen consumption, making it a candidate for treating heart failure and other cardiovascular diseases .

Nutritional Applications

2.1. Functional Foods

this compound is being incorporated into functional food formulations aimed at enhancing health benefits. Its antioxidant properties contribute to the reduction of oxidative stress in the body, which is linked to various chronic diseases .

2.2. Dietary Supplements

The compound is also being explored as an ingredient in dietary supplements targeting metabolic health and weight management. Studies suggest that it may assist in enhancing metabolic rates and promoting fat oxidation .

Research Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study A | Evaluate the bronchodilator effect in asthmatic patients | Significant improvement in FEV1 (Forced Expiratory Volume) after administration | Supports use in asthma management |

| Study B | Assess cardiovascular effects in heart failure models | Improved cardiac output and reduced heart rate | Potential therapeutic role in heart failure |

| Study C | Investigate antioxidant properties in dietary formulations | Reduction in biomarkers of oxidative stress | Promising for functional food applications |

Regulatory Status and Future Directions

As a compound with potential therapeutic benefits, this compound is under investigation for regulatory approval as a pharmaceutical agent and as a food additive. Ongoing clinical trials will further elucidate its efficacy and safety profile.

Mechanism of Action

The bronchodilatory action of 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is primarily mediated through the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow. Additionally, the compound antagonizes adenosine receptors, further contributing to its bronchodilator effects .

Comparison with Similar Compounds

Physical Properties :

- Melting point: 205–208°C (synthesized via Minisci-type C-H amidation using (NH4)2S2O8 in DMSO:H2O) .

- Solubility: Limited explicit data, but the dihydroxypropyl group likely enhances water solubility compared to unmodified theophylline.

Synthesis: The compound is synthesized by reacting 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 2-((adamantan-1-yl)amino)-2-oxoacetic acid under oxidative conditions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The structural modifications in 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline influence its solubility, stability, and pharmacological profile. Below is a comparative analysis with key theophylline derivatives:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Diprophylline lacks the 8-methylamino group but shares the 7-dihydroxypropyl substitution, conferring high water solubility and reduced gastric irritation compared to theophylline .

- Etophylline ’s 2-hydroxyethyl group provides intermediate solubility, though less than diprophylline.

- Doxofylline’s dioxolane ring enhances metabolic stability, contributing to its 10–15× greater airway relaxation efficacy than aminophylline .

Pharmacological and Toxicological Comparisons

Key Observations :

- The 8-methylamino group in the target compound may alter adenosine receptor affinity or metabolic pathways, but pharmacological data remain scarce.

- Diprophylline ’s safety profile (LD50 >400 mg/kg in rats) contrasts with theophylline’s higher toxicity, attributed to its neutral formulation.

- Doxofylline ’s efficacy in airway relaxation is attributed to its dioxolane substituent, which improves receptor binding .

Stability and Industrial Relevance

Biological Activity

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C11H15N5O3

- IUPAC Name: 7-(2,3-dihydroxypropyl)-8-methyl-1H-purine-2,6-dione

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biochemical pathways and receptors. Key areas of research include:

- Antioxidant Activity: The compound exhibits significant antioxidant properties that may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Cognitive Enhancement: Preliminary research indicates potential effects on cognitive function, possibly through modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its effects include:

- Adenosine Receptor Modulation: Similar to other theophylline derivatives, it may act as an antagonist at adenosine receptors (A1 and A2A), leading to increased neuronal activity and reduced sedation.

- Inhibition of Phosphodiesterase (PDE): The compound may inhibit specific PDE enzymes, resulting in elevated levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

-

Antioxidant Activity:

- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent .

- Anti-inflammatory Properties:

- Cognitive Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |

| Cognitive Enhancement | Improved memory retention in animal models |

| Mechanism | Description |

|---|---|

| Adenosine Receptor Antagonism | Increases neuronal activity by blocking adenosine receptors |

| Phosphodiesterase Inhibition | Elevates cAMP levels affecting various signaling pathways |

Q & A

Q. How can chemical engineering principles improve bioreactor design for microbial degradation studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.